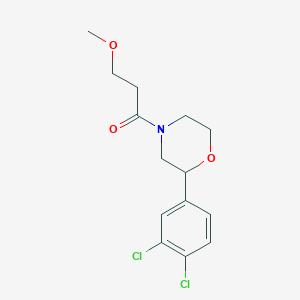![molecular formula C21H25BrN2O2 B5377114 4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of phenols. It is commonly referred to as BRL-15572 and has been the subject of scientific research due to its potential use in various applications.
作用机制
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which inhibits downstream signaling pathways. This inhibition of the dopamine D3 receptor has been shown to have potential therapeutic effects in various diseases, including drug addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 has a range of biochemical and physiological effects. It has been shown to reduce cocaine self-administration in rats, suggesting a potential use in drug addiction treatment. BRL-15572 has also been shown to improve cognitive function in animal models of schizophrenia. In addition, BRL-15572 has been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the function of this receptor subtype. However, one limitation of BRL-15572 is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for the study of BRL-15572. One direction is the development of new drugs that target the dopamine D3 receptor for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is the use of BRL-15572 as a tool for studying the function of the dopamine D3 receptor in various physiological processes. Finally, the development of new synthesis methods for BRL-15572 could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, BRL-15572 is a chemical compound that has been the subject of scientific research due to its potential use in various applications. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the function of this receptor subtype. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic uses in drug addiction, schizophrenia, and Parkinson's disease. The development of new drugs and synthesis methods for BRL-15572 could lead to new treatments for these diseases.
合成方法
The synthesis of BRL-15572 involves the reaction of 4-bromo-2-methoxyphenol with N-[(3-phenyl-2-propen-1-yl)piperazin-1-yl]methyl]methanesulfonamide. The reaction is carried out in the presence of a base and a solvent. The product is then purified using column chromatography to obtain the final compound.
科学研究应用
BRL-15572 has been studied for its potential use in various applications, including as a tool for understanding the function of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a critical role in many physiological processes and are a target for many drugs. BRL-15572 has been shown to selectively inhibit a specific subtype of GPCR, the dopamine D3 receptor. This selectivity makes BRL-15572 a valuable tool for studying the function of this receptor subtype.
属性
IUPAC Name |
4-bromo-2-methoxy-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-20-15-19(22)14-18(21(20)25)16-24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14-15,25H,9-13,16H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWDPQSAVBQBTI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![2-{4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B5377035.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![2-[tert-butyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride](/img/structure/B5377046.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)

![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5377109.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377120.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5377125.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377126.png)